molecular formula C18H14O5 B6478516 3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one CAS No. 902557-88-4

3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B6478516
CAS No.: 902557-88-4
M. Wt: 310.3 g/mol
InChI Key: VGTMSXHVCDAWEC-UHFFFAOYSA-N
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Description

3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure with a 4-ethoxybenzoyl group at the 3-position and a hydroxyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one typically involves the condensation of 4-ethoxybenzoyl chloride with 7-hydroxy-2H-chromen-2-one in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the 4-ethoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 7-oxo-3-(4-ethoxybenzoyl)-2H-chromen-2-one.

    Reduction: Formation of 3-(4-ethoxybenzyl)-7-hydroxy-2H-chromen-2-one.

    Substitution: Formation of 3-(4-substituted benzoyl)-7-hydroxy-2H-chromen-2-one derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by modulating oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxybenzoyl)-7-hydroxy-2H-chromen-2-one
  • 3-(4-chlorobenzoyl)-7-hydroxy-2H-chromen-2-one
  • 3-(4-methylbenzoyl)-7-hydroxy-2H-chromen-2-one

Uniqueness

3-(4-ethoxybenzoyl)-7-hydroxy-2H-chromen-2-one is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-2-22-14-7-4-11(5-8-14)17(20)15-9-12-3-6-13(19)10-16(12)23-18(15)21/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTMSXHVCDAWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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